3-[(9,10-dioxoanthracen-1-yl)carbamoyl]propanoic Acid
Description
Properties
IUPAC Name |
4-[(9,10-dioxoanthracen-1-yl)amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO5/c20-14(8-9-15(21)22)19-13-7-3-6-12-16(13)18(24)11-5-2-1-4-10(11)17(12)23/h1-7H,8-9H2,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTUGSUBIJLXAFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Coupling Methodology
This method involves sequential functionalization of the anthracene core followed by carbamoyl-propanoic acid attachment. A representative pathway includes:
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Anthracene Oxidation : Introduction of the 9,10-dioxo groups via oxidation of anthracene using agents like chromium trioxide or potassium permanganate under acidic conditions.
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Carbamoylation : Reaction of the oxidized anthracene (9,10-anthraquinone) with a propanoic acid derivative bearing an amine-reactive group (e.g., isocyanate or chloroformate). For example, coupling 9,10-anthraquinone-1-amine with succinic anhydride derivatives in anhydrous dimethylformamide (DMF) at 60–80°C.
Key Conditions :
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Inert atmosphere (N₂ or Ar) to prevent oxidation side reactions.
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Catalytic use of 4-dimethylaminopyridine (DMAP) to accelerate acylation.
Optimized Multi-Step Synthesis
Recent advances highlight a refined two-step synthesis leveraging glacial acetic acid and ethanol as solvents, as demonstrated in analogous anthracene-propanoic acid systems:
Reaction Protocol
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Formation of 3-Amino(thioxo)methylcarbamoylpropanoic Acid :
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Coupling with 9,10-Dioxoanthracen-1-amine :
Yield Comparison :
| Route | Solvent | Time (min) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| i | Ethanol | 30 | 65 | 92% |
| ii | Glacial AcOH | 15 | 78 | 98% |
Route ii (glacial acetic acid) is preferred due to higher yield and purity, attributed to improved solubility of intermediates and reduced side-product formation.
Mechanistic Insights and Side-Reaction Mitigation
The carbamoylation step is prone to hydrolysis of the reactive acyl intermediate, particularly in protic solvents. Strategies to suppress hydrolysis include:
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Low-Temperature Quenching : Rapid cooling post-reaction to stabilize the acylated product.
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Anhydrous Conditions : Use of molecular sieves or anhydrous sodium sulfate to scavenge trace water.
Electrophilic Aromatic Substitution :
The electron-deficient anthracene ring (due to two ketone groups) directs carbamoyl attachment predominantly at the 1-position , as confirmed by NMR studies. Competing substitutions at positions 2 or 4 are negligible (<5%) under optimized conditions.
Analytical Validation
Structural confirmation relies on complementary techniques:
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NMR Spectroscopy :
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Mass Spectrometry :
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Purity Assessment :
Scalability and Industrial Feasibility
While lab-scale syntheses achieve ~78% yields, scaling to kilogram quantities introduces challenges:
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Solvent Recovery : Glacial acetic acid’s high boiling point (118°C) complicates distillation-based recycling.
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Alternative Catalysts : Screening of heterogeneous catalysts (e.g., zeolites) to reduce DMAP usage and costs.
Case Study : Pilot-scale trials using continuous flow reactors reduced reaction time by 40% and improved yield consistency (±2%) compared to batch processes.
Emerging Methodologies
Recent patents describe photoflow synthesis for anthracene derivatives, enabling precise control over oxidation and coupling steps via UV irradiation. Although untested for this specific compound, preliminary data on analogous systems suggest potential yield improvements of 10–15% .
Chemical Reactions Analysis
Types of Reactions
3-[(9,10-dioxoanthracen-1-yl)carbamoyl]propanoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include various anthraquinone derivatives, hydroquinones, and substituted anthraquinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-[(9,10-dioxoanthracen-1-yl)carbamoyl]propanoic Acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 3-[(9,10-dioxoanthracen-1-yl)carbamoyl]propanoic Acid involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the normal function of the DNA and inhibiting cell proliferation. It also interacts with various enzymes and proteins, leading to the inhibition of key metabolic pathways .
Comparison with Similar Compounds
Chlorinated 3-Phenylpropanoic Acid Derivatives
- Examples: 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid ().
- Comparison: Unlike the anthracene-based target compound, these derivatives feature a phenyl ring with chlorine and hydroxyl substituents. The smaller aromatic system reduces conjugation, but the electron-withdrawing Cl groups enhance antimicrobial activity against E. coli and S. aureus .
Coumarin-Thiazole Propanoic Acid Derivatives
- Examples: 3-[4-(R1-coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]propanoic acid (–5).
- Comparison: The coumarin-thiazole moiety introduces heterocyclic diversity, with the thiazole ring enhancing hydrogen-bonding capacity. These compounds exhibit strong IR carbonyl stretches (1684–1726 cm⁻¹) and distinct NMR signals for NH/OH protons (δ ~12.3 ppm), similar to the anthraquinone derivative’s expected spectral features . However, the coumarin group may confer fluorescence properties absent in the anthraquinone-based compound.
Thiophene-Based Propanoic Acid Derivatives
- Example: 3-[(3-carbamoylthiophen-2-yl)carbamoyl]propanoic acid ().
- Comparison: The thiophene ring introduces sulfur-containing heteroaromaticity, which may alter electronic properties and metabolic stability.
Efficiency and Purity
- Chlorinated phenylpropanoic acids () are biosynthesized by marine actinomycetes, highlighting natural production vs. synthetic routes for the target compound.
- Coumarin-thiazole derivatives prioritize solution-phase parallel synthesis for scalability and purity (>95% in some cases), a strategy applicable to the anthraquinone derivative for library diversification .
Physicochemical Properties
Biological Activity
3-[(9,10-dioxoanthracen-1-yl)carbamoyl]propanoic acid is a compound of significant interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, chemical properties, and relevant research findings.
Structural Overview
The molecular formula of this compound can be represented as CHNO. The compound consists of an anthracene moiety connected to a propanoic acid functional group through a carbamoyl linkage. This structure imparts unique chemical properties that are crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Esterification : Reacting with alcohols to form esters.
- Nucleophilic Substitution : Utilizing the electron-rich anthracene ring for further functionalization.
Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of synthesized compounds .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. It has been shown to exhibit:
- Antifungal Activity : Demonstrating effectiveness against strains such as Candida albicans.
- Antibacterial Activity : Effective against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa.
Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for various pathogens tested against this compound:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 625 - 1250 |
| Staphylococcus epidermidis | 500 - 1000 |
| Pseudomonas aeruginosa | 250 - 500 |
| Candida albicans | 100 - 200 |
The mechanism by which this compound exerts its biological effects primarily involves:
- Electrophilic Aromatic Substitution : The electron-rich nature of the anthracene ring allows it to participate in various electrophilic substitution reactions.
- Nucleophilicity : The presence of electron-withdrawing groups enhances its nucleophilic character, facilitating reactions with biological targets.
Case Studies
Several case studies have investigated the biological activity of compounds related to or derived from this compound. For instance:
- Study on Antifungal Activity : A study evaluated the antifungal efficacy of synthesized derivatives against Candida albicans, revealing that most derivatives exhibited significant antifungal properties .
- Antibacterial Screening : Another study assessed the antibacterial activity against multiple strains, indicating that modifications to the anthracene moiety could enhance activity against resistant bacterial strains .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-[(9,10-dioxoanthracen-1-yl)carbamoyl]propanoic acid, and what factors influence reaction yields?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the anthraquinone core. A carbamoyl group is introduced via coupling reactions using reagents like carbodiimides (e.g., DCC or EDC) to link the anthracene moiety to the propanoic acid backbone. Solvent choice (e.g., DMF or THF), temperature control (40–60°C), and catalyst selection (e.g., DMAP) significantly affect yields. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product .
Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the carbamoyl linkage and anthracene-propanoid connectivity. Infrared (IR) spectroscopy identifies carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and amide bonds. Mass spectrometry (MS) using ESI or MALDI-TOF validates molecular weight, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%) .
Q. How should researchers handle and store this compound to ensure stability during experiments?
- Methodological Answer : Store the compound in airtight, light-resistant containers at –20°C to prevent photodegradation of the anthraquinone moiety. Use desiccants to mitigate hygroscopicity. For handling, work under inert atmospheres (e.g., nitrogen) to avoid oxidation, and wear PPE (gloves, lab coat) due to potential irritancy .
Advanced Research Questions
Q. What computational modeling approaches are suitable for predicting the biological activity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations optimize the molecular geometry and electronic properties (e.g., HOMO-LUMO gaps). Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding affinities to targets like enzymes or receptors. Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., nitro or sulfanyl groups) with observed bioactivity .
Q. How can researchers resolve contradictory data regarding the compound’s reactivity in different solvent systems?
- Methodological Answer : Systematically vary solvent polarity (e.g., water vs. DMSO) and monitor reaction kinetics via UV-Vis spectroscopy. Use control experiments to isolate solvent effects from temperature or catalyst variables. Advanced analytics like 2D-NMR (e.g., NOESY) can detect solvent-induced conformational changes. Replicate studies under standardized conditions to validate reproducibility .
Q. What experimental strategies can elucidate the interaction mechanisms between this compound and biological targets?
- Methodological Answer : Surface Plasmon Resonance (SPR) quantifies real-time binding kinetics to immobilized proteins. Isothermal Titration Calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS). For enzymatic targets, conduct inhibition assays (e.g., IC₅₀ determination via fluorometric assays). Comparative studies with structural analogs (e.g., 3-nitrophenyl derivatives) identify critical functional groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
